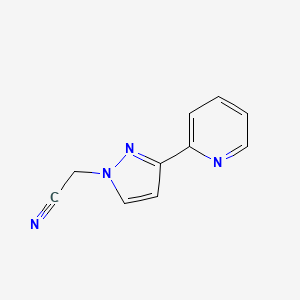2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No.: 262449-14-9
Cat. No.: VC2861459
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 262449-14-9 |
|---|---|
| Molecular Formula | C10H8N4 |
| Molecular Weight | 184.2 g/mol |
| IUPAC Name | 2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 |
| Standard InChI Key | IJADRNHHECONHX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN(C=C2)CC#N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C=C2)CC#N |
Introduction
Structural Features and Properties
Molecular Structure
2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole core with two key substituents: a pyridin-2-yl group at the 3-position and an acetonitrile (CH₂CN) group attached to the N1 position of the pyrazole ring. The molecular structure bears significant similarities to other pyrazole derivatives found in the research literature, particularly 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile and 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, which differ from the target compound by having additional substituents at the 5-position of the pyrazole ring.
The compound's molecular formula is C₁₀H₈N₄, resulting in a molecular weight that would be approximately 184.20 g/mol. This places it in a similar weight range as other pyrazole-acetonitrile derivatives, though slightly lower than its 5-substituted analogs due to the absence of additional functional groups at the 5-position of the pyrazole ring. The presence of multiple nitrogen atoms in heterocyclic rings contributes to the compound's potential for hydrogen bonding and coordination chemistry.
Physical and Chemical Properties
Based on the properties of related pyrazole compounds, 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is expected to be a crystalline solid at room temperature. The compound contains several important functional groups that define its chemical reactivity profile:
-
Pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing to the compound's basic character and potential for coordination chemistry
-
Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom, providing an additional basic site and potential for hydrogen bonding
-
Nitrile group: A functional group containing a carbon-nitrogen triple bond, which introduces polarity and can participate in various chemical transformations
The spectroscopic properties of similar compounds suggest that 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile would likely exhibit characteristic infrared absorption bands for C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (1500-1600 cm⁻¹), and a distinctive C≡N stretching band (around 2200-2260 cm⁻¹) .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile would likely involve multi-step organic reactions similar to those employed for related pyrazole derivatives. Based on the synthetic methods described in the literature for similar compounds, the following general approaches may be applicable:
-
N-alkylation of a preformed 3-(pyridin-2-yl)-1H-pyrazole with an appropriate acetonitrile derivative (such as chloroacetonitrile or bromoacetonitrile) in the presence of a base
-
Cyclization reactions to form the pyrazole ring followed by installation of the pyridyl and acetonitrile moieties
-
Coupling reactions between appropriately functionalized pyridine and pyrazole building blocks
The synthesis of related compounds typically involves refluxing in suitable solvents such as acetonitrile, as demonstrated in the preparation of various pyrazole derivatives described in the literature .
Specific Synthetic Route
A potential synthetic route for 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, extrapolated from the synthesis of related compounds, might proceed as follows:
-
Preparation of 3-(pyridin-2-yl)-1H-pyrazole via condensation of appropriate precursors
-
N-alkylation of the pyrazole nitrogen using bromoacetonitrile or chloroacetonitrile in the presence of a base (such as potassium carbonate)
-
Purification of the final product through recrystallization from an appropriate solvent system
This approach is similar to the condensation reactions used in the synthesis of other pyrazolic compounds that have been prepared "by condensation of the (3,5-dimethyl-1H-pyrazol-1-yl) methanol (R₁ = CH₃) and the Pyrazol-1-yl-methanol (R₁ = H) with appropriate primary amines under reflux in acetonitrile for 4 h" .
Research Findings and Comparative Analysis
Structure-Activity Relationships
Studies on related pyrazole derivatives provide insights into potential structure-activity relationships relevant to 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile. Research on human dihydroorotate dehydrogenase (DHODH) inhibitors has shown that modifications to the substituents on the pyrazole ring can significantly affect biological activity .
The following table compares the structural features and properties of 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile with its close analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | C₁₀H₈N₄ | 184.20 | Pyrazole with pyridin-2-yl at position 3 and acetonitrile at N1 | Antiviral, coordination chemistry |
| 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | C₁₀H₉N₅ | 199.21 | Additional amino group at position 5 of pyrazole | Pharmaceutical applications, biological research |
| 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | C₁₃H₁₂N₄ | 224.26 | Additional cyclopropyl group at position 5 of pyrazole | Biological activities, synthetic building block |
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile would typically involve several complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR would show characteristic signals for aromatic protons of both the pyrazole and pyridine rings, along with the methylene protons of the acetonitrile group. Based on related compounds, these signals would likely appear in specific regions of the spectrum that could be used for structural confirmation .
-
Infrared (IR) spectroscopy: The compound would exhibit characteristic absorption bands including C-H stretching (~3000-3100 cm⁻¹), aromatic C=C and C=N stretching (1500-1600 cm⁻¹), and a distinctive C≡N stretching band (~2200-2260 cm⁻¹) .
-
Mass spectrometry: This technique would confirm the molecular weight and fragmentation pattern characteristic of the compound's structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume